molecular formula C15H17N3O2S B2966491 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286726-05-3

2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2966491
CAS No.: 1286726-05-3
M. Wt: 303.38
InChI Key: CUVZVCUQDNDGFT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring distinct functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can be accomplished via multi-step organic synthesis:

  • Formation of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine: : This intermediate is synthesized using cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids under controlled conditions.

  • Thioether Formation:

  • Keto Functionalization: : Finally, the ketone functionality is introduced by a Friedel-Crafts acylation reaction, employing a suitable acyl chloride or acid anhydride.

Industrial Production Methods

Industrially, the synthesis might be scaled up using continuous flow reactors to ensure high yield and purity. Optimal reaction conditions, including temperature, pressure, and the use of catalysts, are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically transforming the thioether group into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups, such as the ketone or oxadiazole, using reagents like sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, primarily at the azetidine ring and benzylthio group.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Alkyl halides, acyl chlorides for introducing additional functional groups.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols or amines depending on the targeted functional group.

  • Substitution: : Derivatives with various functional groups enhancing the compound's reactivity.

Scientific Research Applications

2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone finds applications in:

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the development of novel compounds.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for use in drug design, owing to its structural diversity and potential biological activities.

  • Industry: : Utilized in material science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interacts with enzymes, proteins, and receptors, modulating their activity.

  • Pathways: : Involved in pathways like inhibition of microbial growth or induction of apoptosis in cancer cells, depending on its specific functional groups.

Comparison with Similar Compounds

Comparing 2-(Benzylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone with other compounds, such as azetidin-2-ones, reveals:

  • Uniqueness: : Its combination of benzylthio and oxadiazole moieties is distinct, offering unique reactivity patterns and applications.

  • Similar Compounds: : Azetidin-2-one derivatives, oxadiazole-containing compounds, thioether-based molecules.

The distinctive structure and multifaceted reactivity make this compound a compound of significant interest across various fields of research and industry

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-16-15(20-17-11)13-7-18(8-13)14(19)10-21-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZVCUQDNDGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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